molecular formula C23H20N2O3S2 B281327 (Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

(Z)-N-(3-(mesitylamino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide

Cat. No. B281327
M. Wt: 436.6 g/mol
InChI Key: XEGZIPBMXLGSNW-PLRJNAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MTS is a chemical compound that belongs to the class of sulfonamide-based dyes. It is a highly fluorescent compound that has been extensively studied due to its potential applications in various fields, including bioimaging, biosensing, and drug delivery. MTS is synthesized by the reaction of 4-hydroxy-1-naphthaldehyde and mesitylamine in the presence of thiophene-2-sulfonamide.

Scientific Research Applications

MTS has been extensively studied due to its potential applications in various fields. In the field of bioimaging, MTS has been used as a fluorescent probe for the detection of metal ions and biomolecules. In biosensing, MTS has been used as a sensing platform for the detection of various analytes, including glucose, hydrogen peroxide, and metal ions. In drug delivery, MTS has been used as a carrier for the delivery of anticancer drugs.

Mechanism of Action

The mechanism of action of MTS involves the formation of a complex between MTS and the target analyte. The complex formation results in a change in the fluorescence properties of MTS, which can be detected using various spectroscopic techniques. The mechanism of action of MTS is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects
MTS has been shown to exhibit low toxicity and high biocompatibility, making it an ideal candidate for various biomedical applications. MTS has been shown to be stable under physiological conditions, and it exhibits good solubility in aqueous solutions. MTS has also been shown to exhibit good cellular uptake, making it a promising candidate for cellular imaging and drug delivery applications.

Advantages and Limitations for Lab Experiments

MTS has several advantages that make it an ideal candidate for various lab experiments. It is a highly fluorescent compound that exhibits good photostability and low toxicity. MTS is also easy to synthesize and purify, making it readily available for use in various experiments. However, MTS has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of MTS in various scientific research applications. In the field of bioimaging, MTS can be used as a probe for the detection of various biomolecules and metal ions. In drug delivery, MTS can be used as a carrier for the delivery of various anticancer drugs. In biosensing, MTS can be used as a sensing platform for the detection of various analytes, including glucose, hydrogen peroxide, and metal ions. Additionally, future studies can focus on the development of new derivatives of MTS with improved properties for various applications.

Synthesis Methods

The synthesis of MTS involves a simple one-pot reaction that can be carried out under mild reaction conditions. The reaction is initiated by the addition of mesitylamine to a solution of 4-hydroxy-1-naphthaldehyde in methanol. The reaction mixture is then heated under reflux for several hours, and thiophene-2-sulfonamide is added to the reaction mixture. The resulting product is then purified by column chromatography to obtain pure MTS.

properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

(NZ)-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]thiophene-2-sulfonamide

InChI

InChI=1S/C23H20N2O3S2/c1-14-11-15(2)22(16(3)12-14)24-20-13-19(17-7-4-5-8-18(17)23(20)26)25-30(27,28)21-9-6-10-29-21/h4-13,24H,1-3H3/b25-19-

InChI Key

XEGZIPBMXLGSNW-PLRJNAJWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O)C

SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O)C

Origin of Product

United States

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